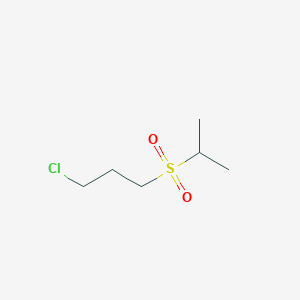

1-Chloro-3-(propane-2-sulfonyl)propane

Descripción

1-Chloro-3-(propane-2-sulfonyl)propane (CAS: Not explicitly provided in evidence) is a chlorinated alkane derivative featuring a propane backbone substituted with a chlorine atom at position 1 and a propane-2-sulfonyl group at position 2. The sulfonyl group (-SO₂-) imparts strong electron-withdrawing properties, enhancing polarity and influencing reactivity in substitution and elimination reactions. This compound is utilized in pharmaceutical and agrochemical synthesis as an intermediate, particularly in alkylation and sulfonylation reactions .

Propiedades

IUPAC Name |

1-chloro-3-propan-2-ylsulfonylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2S/c1-6(2)10(8,9)5-3-4-7/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZXLBAMTMNQMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Chloro-3-(propane-2-sulfonyl)propane can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanesulfonyl chloride with propane-2-ol under controlled conditions. The reaction typically requires a catalyst and proceeds through a substitution mechanism .

Industrial Production Methods

In industrial settings, the production of 1-Chloro-3-(propane-2-sulfonyl)propane often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions

1-Chloro-3-(propane-2-sulfonyl)propane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, leading to different oxidation states of sulfur.

Addition Reactions: It can react with alkenes and alkynes in addition reactions

Common Reagents and Conditions

Common reagents used in reactions with 1-Chloro-3-(propane-2-sulfonyl)propane include strong nucleophiles like sodium hydroxide, potassium tert-butoxide, and various amines. Reaction conditions often involve solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Aplicaciones Científicas De Investigación

1-Chloro-3-(propane-2-sulfonyl)propane has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-Chloro-3-(propane-2-sulfonyl)propane involves its reactivity with nucleophiles and electrophiles. The chlorine atom and sulfonyl group are key functional groups that participate in various chemical reactions. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities .

Comparación Con Compuestos Similares

1-Chloro-3-(p-fluorophenoxy)propane

1-Chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-yl butanoate

3-Chloro-1-propene (Allyl Chloride)

1-Chloro-3-(3-chlorophenyl)propan-2-one

1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane

- Structure : Polyether-linked chloroalkane.

- Key Differences :

- Applications : Used in polymer chemistry and surfactants .

Physicochemical and Reactivity Comparison Table

| Compound | Molecular Weight | Boiling Point (°C) | logP | Key Functional Group | Reactivity Highlights |

|---|---|---|---|---|---|

| 1-Chloro-3-(propane-2-sulfonyl)propane | ~170 (estimated) | 220–240 (est.) | ~1.8 | Sulfonyl | High polarity, SN2 reactivity |

| 1-Chloro-3-(p-fluorophenoxy)propane | ~218 | 180–200 | ~3.0 | Ether | Alkylation agent, moderate stability |

| Allyl Chloride | 76.53 | 45 | 1.45 | Alkene, Chloride | Electrophilic addition, high volatility |

| 1-Chloro-3-(3-chlorophenyl)propan-2-one | 203.07 | 90–93 (0.25 Torr) | ~2.5 | Ketone | Acidic α-hydrogen, ketone reactivity |

| 1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane | 196.67 | 120–140 | ~0.5 | Polyether | Hydrolytically stable, surfactant use |

Actividad Biológica

1-Chloro-3-(propane-2-sulfonyl)propane, also known as a sulfonyl chloride compound, has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

1-Chloro-3-(propane-2-sulfonyl)propane is characterized by its sulfonyl chloride functional group, which contributes to its reactivity and biological activity. The structure can be represented as follows:

This compound's unique structure allows it to participate in various chemical reactions, making it a candidate for further biological exploration.

Mechanisms of Biological Activity

The biological activity of 1-Chloro-3-(propane-2-sulfonyl)propane can be attributed to several mechanisms:

- Antimicrobial Properties : Sulfonyl chlorides are known for their ability to inhibit bacterial growth. The compound can disrupt bacterial cell membranes and interfere with metabolic processes.

- Enzyme Inhibition : The electrophilic nature of the sulfonyl chloride group allows it to react with nucleophilic sites on enzymes, leading to inhibition. This mechanism is significant in the context of drug development where enzyme targets are crucial.

- Cytotoxic Effects : Studies have shown that compounds with similar structures exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

Antibacterial Activity

A study conducted by Ayoob et al. (2022) evaluated the antibacterial effects of various sulfonyl chloride derivatives, including 1-Chloro-3-(propane-2-sulfonyl)propane. The disc diffusion method was employed to assess the compound's efficacy against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Ciprofloxacin (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 12 | 18 |

| Pseudomonas aeruginosa | 10 | 17 |

The results indicated that while the compound exhibited moderate antibacterial activity, it was less effective than the standard antibiotic ciprofloxacin .

Cytotoxicity Studies

In another investigation, the cytotoxic effects of 1-Chloro-3-(propane-2-sulfonyl)propane were assessed on human cancer cell lines. The compound demonstrated a dose-dependent response in inhibiting cell proliferation.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

At higher concentrations, significant cytotoxicity was observed, indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.